molecular formula C13H16INO2 B592326 tert-Butyl 5-iodoisoindoline-2-carboxylate CAS No. 905274-26-2

tert-Butyl 5-iodoisoindoline-2-carboxylate

Cat. No. B592326
CAS RN: 905274-26-2
M. Wt: 345.18
InChI Key: WTBUNFUVVOCOAB-UHFFFAOYSA-N
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Description

Tert-Butyl 5-iodoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16INO2 . It has a molecular weight of 345.18 .


Molecular Structure Analysis

The linear formula of tert-Butyl 5-iodoisoindoline-2-carboxylate is C13H16INO2 . For a more detailed molecular structure, you may refer to the molecule file (MOL File) provided by the supplier .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.18 . It should be stored at 4°C and protected from light .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, tert-Butyl 5-iodoisoindoline-2-carboxylate can be used as a shift reagent to help identify the structure of organic compounds, thanks to the heavy iodine atom which influences the magnetic environment of nearby nuclei.

Each of these applications demonstrates the broad utility of tert-Butyl 5-iodoisoindoline-2-carboxylate in scientific research, highlighting its importance as a multifunctional reagent in various branches of chemistry and material science .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Action Environment

It is known that this compound should be stored at 2-8°c and protected from light , suggesting that temperature and light exposure could potentially affect its stability.

properties

IUPAC Name

tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBUNFUVVOCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727836
Record name tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-iodoisoindoline-2-carboxylate

CAS RN

905274-26-2
Record name tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the product of Step A (0.77 g; 2.15 mmol) and (BOC)2O (0.7 g; 3.2 mmol) in anhydrous pyridine (3 ml) was stirred for 1 h at ˜70° C. After removing solvents under reduced pressure, the residue was diluted to 20 ml with Et2O. The insoluble material was filtered off, and filtrate was washed with diluted HCl (5 ml), saturated NaHCO3 (5 ml), brine and dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2; CH2Cl2:hexane 1:1) to give title compound (0.58 g; 78%) as creamy oil. 1H-NMR (CDCl3) 1.49 (5, 9H); 4.58-4.63 (m, 4H); 6.9-7.04 (m, 1H); 7.5-7.63 (m, 2H).
Name
product
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
78%

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